
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione typically involves the fluorination of indene derivatives. One common method includes the reaction of indene with hexafluoropropene in the presence of a catalyst under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance.
Mecanismo De Acción
The mechanism by which 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparación Con Compuestos Similares
Compared to other fluorinated indene derivatives, 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione is unique due to its high degree of fluorination, which imparts superior stability and reactivity. Similar compounds include:
- 1,3,3-Trichloro-2,2,4,5,6,7-hexafluoro-1H-indene
- 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3-dione
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Propiedades
Número CAS |
58161-60-7 |
|---|---|
Fórmula molecular |
C9F6O2 |
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
2,2,4,5,6,7-hexafluoroindene-1,3-dione |
InChI |
InChI=1S/C9F6O2/c10-3-1-2(4(11)6(13)5(3)12)8(17)9(14,15)7(1)16 |
Clave InChI |
XYWXKKFHKSXACO-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)C(C2=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)

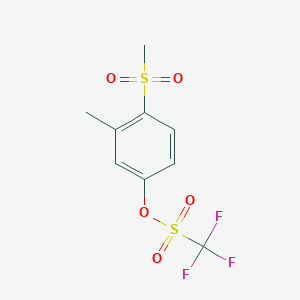


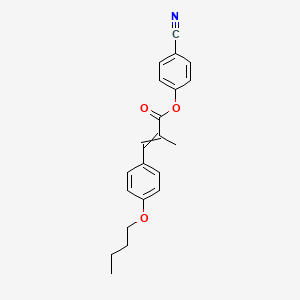
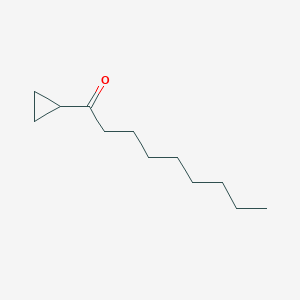
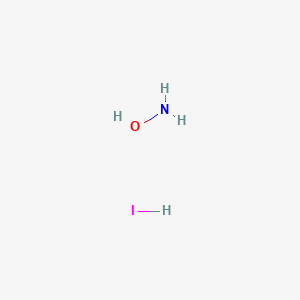
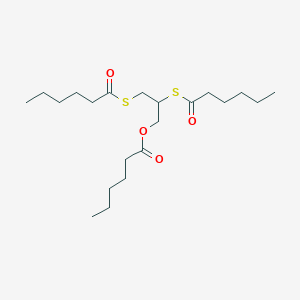


![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)

